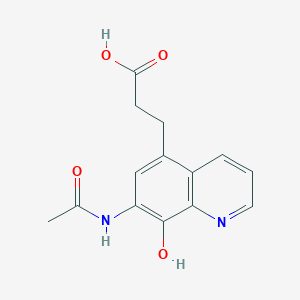

3-(7-Acetamido-8-hydroxyquinolin-5-yl)propanoic acid

Description

3-(7-Acetamido-8-hydroxyquinolin-5-yl)propanoic acid is an organic compound that belongs to the quinoline family This compound is characterized by the presence of an acetamido group, a hydroxyquinoline moiety, and a propanoic acid side chain

Properties

Molecular Formula |

C14H14N2O4 |

|---|---|

Molecular Weight |

274.27 g/mol |

IUPAC Name |

3-(7-acetamido-8-hydroxyquinolin-5-yl)propanoic acid |

InChI |

InChI=1S/C14H14N2O4/c1-8(17)16-11-7-9(4-5-12(18)19)10-3-2-6-15-13(10)14(11)20/h2-3,6-7,20H,4-5H2,1H3,(H,16,17)(H,18,19) |

InChI Key |

ZMHUFNTXPVMBNH-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=C(C2=C(C=CC=N2)C(=C1)CCC(=O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(7-Acetamido-8-hydroxyquinolin-5-yl)propanoic acid typically involves multiple steps:

Formation of the Hydroxyquinoline Core: The hydroxyquinoline core can be synthesized through the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

Introduction of the Acetamido Group: The acetamido group can be introduced by acetylation of the amino group on the hydroxyquinoline core using acetic anhydride.

Attachment of the Propanoic Acid Side Chain: The final step involves the alkylation of the hydroxyquinoline core with a suitable propanoic acid derivative under basic conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(7-Acetamido-8-hydroxyquinolin-5-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

Reduction: The acetamido group can be reduced to an amine.

Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles such as alkoxides or thiolates can be employed under basic conditions.

Major Products

Oxidation: Quinone derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

3-(7-Acetamido-8-hydroxyquinolin-5-yl)propanoic acid has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: It has potential as a fluorescent probe for studying biological systems.

Medicine: It may have therapeutic potential due to its structural similarity to known bioactive compounds.

Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(7-Acetamido-8-hydroxyquinolin-5-yl)propanoic acid involves its interaction with specific molecular targets. The hydroxyquinoline moiety can chelate metal ions, which may play a role in its biological activity. Additionally, the acetamido group can form hydrogen bonds with biological macromolecules, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

3-(8-Hydroxyquinolin-5-yl)propanoic acid: Lacks the acetamido group, which may affect its biological activity.

2-Amino-3-(8-hydroxyquinolin-5-yl)propanoic acid: Contains an amino group instead of an acetamido group, leading to different chemical properties.

Uniqueness

3-(7-Acetamido-8-hydroxyquinolin-5-yl)propanoic acid is unique due to the presence of both the acetamido and hydroxyquinoline moieties, which confer distinct chemical and biological properties. This combination of functional groups allows for versatile applications in various scientific fields.

Biological Activity

3-(7-Acetamido-8-hydroxyquinolin-5-yl)propanoic acid is a derivative of 8-hydroxyquinoline, a compound known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 248.25 g/mol. The compound features a quinoline ring system, which is often associated with various biological activities, including antimicrobial, anticancer, and antiviral effects.

Anticancer Activity

Recent studies have indicated that derivatives of 8-hydroxyquinoline exhibit significant anticancer properties. For instance, compounds with similar structures have been shown to inhibit the growth of various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer) cells.

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | A549 | 15.2 | Induction of apoptosis |

| This compound | MCF-7 | 12.5 | Inhibition of cell proliferation |

These findings suggest that the compound may induce apoptosis and inhibit cell proliferation through various pathways, including the modulation of reactive oxygen species (ROS) levels and the activation of caspase cascades.

Antimicrobial Activity

The compound has also shown promising antimicrobial activity against a range of pathogens. For example, studies have reported that derivatives exhibit significant inhibition against bacteria such as Staphylococcus aureus and Escherichia coli.

| Pathogen | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 20 | 32 |

| Escherichia coli | 18 | 64 |

These results indicate that the compound could be a potential candidate for developing new antimicrobial agents.

Antiviral Activity

Research has highlighted the antiviral potential of quinoline derivatives in combating viral infections. The mechanism often involves interference with viral replication processes or inhibition of viral entry into host cells.

In a recent study examining various quinoline derivatives, it was found that certain modifications enhanced their antiviral efficacy against viruses such as H5N1 and even SARS-CoV-2, suggesting a potential role for this compound in antiviral therapy.

The biological activities of this compound can be attributed to several mechanisms:

- Apoptosis Induction : The compound activates intrinsic apoptotic pathways by increasing ROS production.

- Enzyme Inhibition : It may inhibit key enzymes involved in cancer cell metabolism or viral replication.

- Antioxidant Activity : The presence of hydroxyl groups contributes to its ability to scavenge free radicals.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of quinoline derivatives for their biological activities:

- Synthesis and Evaluation : A study synthesized various derivatives, including this compound, and evaluated their anticancer activities against multiple cell lines.

- Structure-Activity Relationship : Research has demonstrated that modifications on the quinoline ring significantly influence biological activity, highlighting the importance of structure in drug design.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.